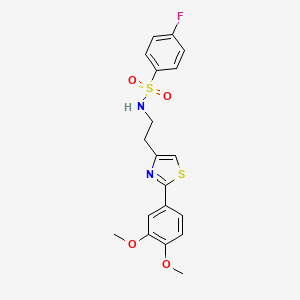
1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as DM-GRASP, and it has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
DM-GRASP exerts its effects through the inhibition of PDE5 and GSK-3. PDE5 is involved in the degradation of cyclic guanosine monophosphate (cGMP), which plays a crucial role in the regulation of smooth muscle relaxation. By inhibiting PDE5, DM-GRASP increases the levels of cGMP, leading to vasodilation and improved blood flow. GSK-3 is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway. By inhibiting GSK-3, DM-GRASP can modulate these pathways, leading to various physiological effects.
Biochemical and Physiological Effects
DM-GRASP has been found to exhibit several biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and neuroprotective effects. These effects are attributed to its inhibition of PDE5 and GSK-3, which modulate various signaling pathways involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
DM-GRASP has several advantages for use in lab experiments. It is a potent inhibitor of PDE5 and GSK-3, making it a valuable tool for investigating the role of these enzymes in various physiological processes. However, DM-GRASP has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on DM-GRASP. One area of interest is its potential applications in the treatment of Alzheimer's disease. DM-GRASP has been found to exhibit neuroprotective effects, and its inhibition of GSK-3 has been linked to the prevention of beta-amyloid accumulation, a hallmark of Alzheimer's disease. Another area of interest is its potential applications in cancer treatment. DM-GRASP has been found to exhibit anti-inflammatory and anti-proliferative effects, making it a promising candidate for further investigation in this area. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of DM-GRASP, which will be crucial for its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of DM-GRASP involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, followed by the addition of urea. The resulting compound is purified through column chromatography, and its structure is confirmed through various spectroscopic techniques.
Applications De Recherche Scientifique
DM-GRASP has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase 5 (PDE5) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, cancer, and erectile dysfunction.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-8-9-15(2)17(12-14)21-20(24)22-18-13-23(10-11-25-3)19-7-5-4-6-16(18)19/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHRGIULMUWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


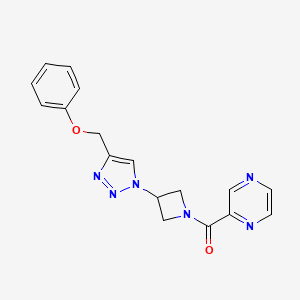
![2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2898617.png)


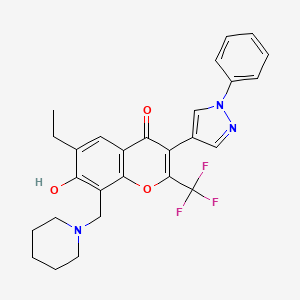
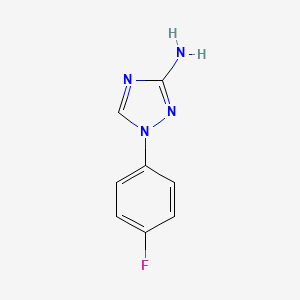
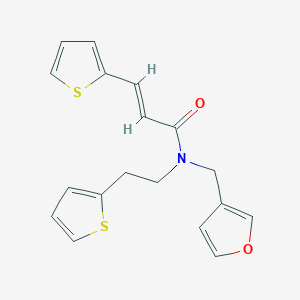
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)
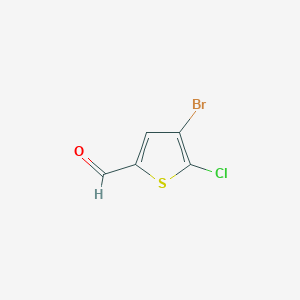
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2898631.png)
